molecular formula C21H18Br3N B3338719 Tris(4-(bromomethyl)phenyl)amine CAS No. 100693-36-5

Tris(4-(bromomethyl)phenyl)amine

Cat. No.: B3338719
CAS No.: 100693-36-5
M. Wt: 524.1 g/mol
InChI Key: WZHJOELUFMNZRF-UHFFFAOYSA-N
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Description

Tris(4-(bromomethyl)phenyl)amine is an organic compound with the molecular formula C21H18Br3N It is a derivative of triphenylamine, where each phenyl ring is substituted with a bromomethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(bromomethyl)phenyl)amine typically involves the bromination of Tris(4-methylphenyl)amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tris(4-(bromomethyl)phenyl)amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of Tris(4-methylphenyl)amine.

Scientific Research Applications

Tris(4-(bromomethyl)phenyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(4-(bromomethyl)phenyl)amine is largely dependent on its application. In materials science, its luminescent properties are due to the conjugated system of the aromatic rings and the electron-donating nature of the amine group. In organic electronics, the compound’s ability to transport charge is crucial for its function in devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-bromophenyl)amine: Similar structure but lacks the bromomethyl groups.

    Tris(4-methylphenyl)amine: Precursor to Tris(4-(bromomethyl)phenyl)amine, lacks the bromine atoms.

    Triphenylamine: The parent compound, lacks any substituents on the phenyl rings.

Uniqueness

This compound is unique due to the presence of bromomethyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of more complex molecules and materials.

Properties

IUPAC Name

4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJOELUFMNZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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